7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline
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Overview
Description
Osteo D, also known as Cholecalciferol, is a form of Vitamin D3. It is essential for normal bone growth and development, and it helps maintain bone density. Vitamin D3 is necessary for the utilization of both calcium and phosphorus in the body. It acts as a hormone and increases the reabsorption of calcium and phosphorus by the kidneys, which in turn increases bone turnover .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecalciferol is synthesized from 7-dehydrocholesterol, which is found in the skin. When the skin is exposed to ultraviolet B (UVB) radiation from sunlight, 7-dehydrocholesterol is converted to pre-vitamin D3, which is then converted to Cholecalciferol through a heat-induced isomerization process .
Industrial Production Methods: Industrially, Cholecalciferol is produced by irradiating 7-dehydrocholesterol with UVB light. This process is followed by purification steps to isolate Cholecalciferol. The compound is then formulated into various dosage forms such as capsules, tablets, and injectable solutions .
Chemical Reactions Analysis
Types of Reactions: Cholecalciferol undergoes several types of chemical reactions, including hydroxylation and isomerization.
Common Reagents and Conditions:
Hydroxylation: This reaction occurs in the liver and kidneys, where Cholecalciferol is hydroxylated to form 25-hydroxycholecalciferol and then 1,25-dihydroxycholecalciferol, the active form of Vitamin D3.
Isomerization: This reaction occurs during the synthesis of Cholecalciferol from 7-dehydrocholesterol under UVB light.
Major Products:
25-Hydroxycholecalciferol: Formed in the liver.
1,25-Dihydroxycholecalciferol: Formed in the kidneys and is the biologically active form of Vitamin D3.
Scientific Research Applications
Cholecalciferol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other Vitamin D analogs.
Biology: Studied for its role in calcium and phosphorus metabolism.
Medicine: Used in the prevention and treatment of Vitamin D deficiency, osteoporosis, and rickets.
Industry: Incorporated into dietary supplements and fortified foods to ensure adequate Vitamin D intake.
Mechanism of Action
Cholecalciferol exerts its effects by binding to the Vitamin D receptor (VDR), which is widely distributed in many body tissues. The VDR, once activated by Cholecalciferol, regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling. This regulation is crucial for maintaining bone homeostasis and overall skeletal health .
Comparison with Similar Compounds
Ergocalciferol (Vitamin D2): Another form of Vitamin D, derived from plant sources and fungi.
Calcitriol: The active form of Vitamin D3, used in the treatment of hypocalcemia and bone disorders.
Alfacalcidol: A synthetic analog of Vitamin D, used in the management of osteoporosis and renal osteodystrophy.
Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high efficacy in raising and maintaining serum 25-hydroxyvitamin D levels compared to Ergocalciferol. It is also more effective in maintaining bone health and preventing fractures .
Properties
CAS No. |
19500-64-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
7-methoxy-2,3,4,4a,5,6-hexahydroquinoline |
InChI |
InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3 |
InChI Key |
HGHRDNNQNNSXBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NCCCC2CC1 |
Canonical SMILES |
COC1=CC2=NCCCC2CC1 |
Synonyms |
2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline |
Origin of Product |
United States |
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